N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide
Description
N'-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide is a hydrazone derivative synthesized via the condensation of 3-nitrobenzohydrazide with 2-methoxy-1-naphthaldehyde. Its molecular structure (Fig. 1) features a planar hydrazone backbone (C=N–N–C=O) and a methoxynaphthalene moiety, which imparts rigidity and π-conjugation. Crystallographic studies confirm that bond lengths (e.g., C–N: 1.28–1.32 Å, C=O: 1.22 Å) align with analogous hydrazones, indicating stable resonance interactions .
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-10-9-13-5-2-3-8-16(13)17(18)12-20-21-19(23)14-6-4-7-15(11-14)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
InChI Key |
JXPBWQUYCPTIMI-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Scientific Research Applications
N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The nitro group and the Schiff base moiety play crucial roles in its bioactivity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 3-nitro substituent in the target compound contrasts with 2-nitro () or 4-tert-butyl () groups. EWGs like nitro enhance electrophilicity, affecting binding to biological targets (e.g., enzymes or receptors) .
- Arylidene Moieties: Methoxynaphthalene (target) vs. nitrophenyl (MMINA) vs. chlorophenyl-furyl () alter steric bulk and π-conjugation.
- Hydrogen Bonding: Hydroxyl substituents () introduce H-bond donors, enhancing solubility but reducing membrane permeability compared to methoxy groups .
Crystallographic and Software Tools
Biological Activity
N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and various biological evaluations, including antimicrobial, anticancer, and cytotoxic effects.
Synthesis and Structural Properties
The synthesis of this compound typically involves a condensation reaction between 2-methoxy-1-naphthaldehyde and 3-nitroaniline. This reaction is performed under reflux conditions with acetic acid as a catalyst, leading to the formation of the desired hydrazone derivative.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O3 |
| Molecular Weight | 306.3 g/mol |
| IUPAC Name | 1-(2-methoxynaphthalen-1-yl)-N-(3-nitrophenyl)methanimine |
| InChI | InChI=1S/C18H14N2O3/c1-23-18-10-9-13-5-2-3-8-16(13)17(18)12-19-14-6-4-7-15(11-14)20(21)22/h2-12H,1H3 |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=CC=C3)N+[O-] |
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit promising antimicrobial activity. For instance, acylhydrazones have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this class of compounds could be beneficial in treating resistant bacterial infections . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies indicate that derivatives of hydrazone compounds can induce apoptosis in cancer cells, with IC50 values often falling within the sub-micromolar range . For example, compounds similar to this hydrazone were tested against human ovarian cancer cell lines and exhibited significant cytotoxicity, suggesting potential as chemotherapeutic agents.
Case Study: Cancer Cell Line Testing
In a study evaluating the efficacy of several hydrazone derivatives:
- Cell Lines Tested : HCT116 (colorectal cancer), SKOV-3 (ovarian cancer)
- Results : Compounds demonstrated significant inhibition of cell proliferation and induced reactive oxygen species (ROS) production, which is crucial for triggering apoptosis.
| Compound ID | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 9 | 0.5 | HCT116 | ROS induction |
| 12 | 0.7 | SKOV-3 | Cell cycle arrest |
Antioxidant Properties
Additionally, the antioxidant capacity of this compound has been assessed. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
